(+)-Cyclosativene

Overview

Description

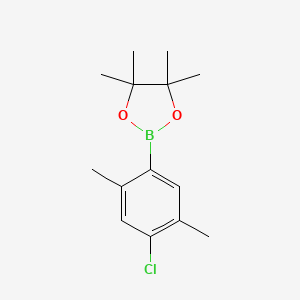

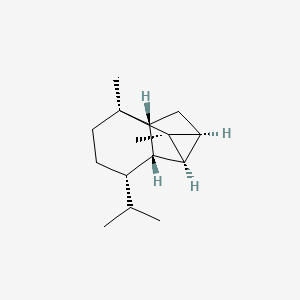

(+)-Cyclosativene is a sesquiterpene hydrocarbon that belongs to the class of bicyclic sesquiterpenes. It is a natural product that is found in various plant species, including the essential oils of the roots of Valeriana wallichii and the leaves of Eucalyptus globulus. (+)-Cyclosativene has been identified as a potential candidate for various scientific research applications due to its unique chemical structure and biological properties.

Scientific Research Applications

- The quantum cascade laser (QCL) is a groundbreaking technology that has applications in scientific research, commercial endeavors, and defense and security markets . QCLs emit mid-infrared (Mid-IR) and terahertz radiation, making them valuable for spectroscopy, sensing, and free-space communication.

- (+)-Cyclosativene may find applications in biotechnology. For instance, it could be used as a protein fusion partner, aiding in the visualization and tracking of proteins within cells .

Quantum Cascade Lasers (QCL) Research

Biotechnology and Protein Analysis

Drug Discovery and Cardiotoxicity Screening

properties

IUPAC Name |

(1S,2S,3R,4S,6R,7R,8S)-1,2-dimethyl-8-propan-2-yltetracyclo[4.4.0.02,4.03,7]decane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24/c1-8(2)9-5-6-14(3)10-7-11-13(12(9)10)15(11,14)4/h8-13H,5-7H2,1-4H3/t9-,10+,11-,12+,13-,14-,15-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBWACJDEQIZTPR-YIZGKYRPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C3C1C4C2(C4C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1CC[C@]2([C@H]3[C@@H]1[C@H]4[C@@]2([C@H]4C3)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of (+)-cyclosativene in plant-insect interactions?

A1: (+)-Cyclosativene, along with other volatile organic compounds (VOCs), plays a crucial role in plant-insect interactions. Research has shown that it can act as a potential attractant for certain insect species. [, ]

Q2: How is (+)-cyclosativene being explored for biocontrol applications?

A2: (+)-Cyclosativene has been identified as a potential biomarker for detecting infestations of the destructive Asian Longhorned Beetle (Anoplophora glabripennis) in trees. Research suggests that trained sniffer dogs can recognize a synthetic mixture containing (+)-cyclosativene as indicative of the beetle's presence, potentially aiding in early detection and control efforts. []

Q3: Are there specific insects attracted to (+)-cyclosativene?

A3: While research on (+)-cyclosativene's specific attractiveness to insects is ongoing, studies have shown that the weevil Ceratapion basicorne, a potential biocontrol agent, is attracted to Centaurea solstitialis and Centaurea cyanus, both of which emit (+)-cyclosativene. Interestingly, the weevil is not attracted to Centaurea cineraria, which does not produce (+)-cyclosativene, suggesting its potential role as an attractant. []

Q4: What is the molecular formula and weight of (+)-cyclosativene?

A4: The molecular formula of (+)-cyclosativene is C15H24, and its molecular weight is 204.35 g/mol.

Q5: Are there any spectroscopic data available for (+)-cyclosativene?

A5: Yes, 13C NMR data for (+)-cyclosativene have been reported, aiding in its structural characterization and differentiation from its epimer, cyclocopacamphene. []

Q6: Has (+)-cyclosativene been synthesized in the laboratory?

A6: Yes, several stereoselective total syntheses of (+)-cyclosativene have been achieved, often alongside its structural relative, (+)-sativene. [, , , , , , , ]

Q7: Is there a specific synthetic route considered advantageous for (+)-cyclosativene?

A7: An alternative synthetic approach utilizing (−)-carvone as a starting material has been proposed for the key intermediate in (+)-cyclosativene synthesis. This approach may offer advantages in terms of efficiency and stereoselectivity. [, ]

Q8: What kind of aroma is associated with (+)-cyclosativene?

A8: (+)-Cyclosativene contributes to the complex aroma profiles of various plant species. While specific sensory descriptions can be subjective, it is often associated with terpene-like, woody, and spicy notes. [, ]

Q9: Are there any specific applications of (+)-cyclosativene based on its aroma?

A9: While (+)-cyclosativene itself might not be commercially extracted for aroma applications, its presence contributes to the overall olfactory profile of essential oils and plant extracts used in perfumery, aromatherapy, and flavoring. [, ]

Q10: What analytical techniques are commonly employed to study (+)-cyclosativene?

A10: Gas chromatography coupled with mass spectrometry (GC-MS) is widely used to identify and quantify (+)-cyclosativene in complex mixtures like essential oils and plant extracts. Solid-phase microextraction (SPME) is often used as a sample preparation technique before GC-MS analysis. [, , , , , , ]

Q11: What are the research implications of using a portable GC-MS system in the field for detecting (+)-cyclosativene?

A11: Utilizing a portable GC-MS system allows for rapid, on-site analysis of plant volatiles, including (+)-cyclosativene. This is particularly valuable in ecological studies and biocontrol efforts, enabling real-time monitoring of plant-insect interactions and potential infestation detection in the field. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 3-((tetrahydro-2H-pyran-2-YL)oxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B3253505.png)

![Benzo[d]oxazol-2-ylmethanamine dihydrochloride](/img/structure/B3253512.png)

![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-, compd. with ethyl acetate and methyl 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4-quinazolineacetate (1:1:1)](/img/structure/B3253558.png)